N-(cyclopropylmethyl)quinolin-6-amine
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Compound Discovery
The quinoline ring system, a fused bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a vast array of biological activities. nih.govjddtonline.info The synthetic versatility of the quinoline nucleus allows for the generation of a large number of structurally diverse derivatives, making it an attractive template for drug design and discovery. benthamdirect.com
The quinoline moiety is a cornerstone in the development of pharmaceuticals across various therapeutic areas. orientjchem.org Its derivatives have been extensively studied and developed as effective agents for a wide range of conditions. nih.govbenthamdirect.com This broad spectrum of activity is attributed to the ability of the quinoline structure to interact with various biological targets, including enzymes and receptors. benthamdirect.comresearchgate.net The established "druggability" and the potential for structural optimization through well-understood synthetic pathways solidify the quinoline scaffold's important position in modern medicinal chemistry. tandfonline.comnih.gov
Table 1: Documented Biological Activities of Quinoline Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Quinoline-based compounds have shown efficacy against various cancer cell lines through mechanisms like inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. tandfonline.combenthamdirect.comresearchgate.net |
| Antimalarial | Historically significant, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been central to the treatment of malaria. nih.govrsc.org |
| Antibacterial | The fluoroquinolone class of antibiotics, characterized by a quinoline core, has been widely used to treat bacterial infections. rsc.orgresearchgate.net |
| Antiviral | Certain quinoline derivatives have demonstrated activity against a range of viruses, including HIV. nih.govrsc.org |
| Anti-inflammatory | The scaffold has been incorporated into compounds designed to modulate inflammatory pathways. nih.govnih.gov |
| Antifungal | Research has identified quinoline derivatives with the ability to inhibit the growth of various fungal pathogens. nih.govjddtonline.info |
| Anthelmintic | Compounds containing the quinoline ring have been investigated for their activity against parasitic worms. nih.govjddtonline.info |
Strategic Incorporation of the Cyclopropylmethyl Moiety in Bioactive Compound Design
The cyclopropyl (B3062369) group is an increasingly popular structural motif in modern drug design. iris-biotech.deacs.org Though seemingly a simple small alkyl ring, its unique structural and electronic properties offer significant advantages in optimizing the pharmacological profile of a lead compound. nih.gov The three-membered ring is highly strained, resulting in C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to other alkanes. acs.org These features can profoundly influence a molecule's potency, selectivity, and metabolic stability. scientificupdate.com
Attaching a cyclopropyl ring via a methylene (B1212753) linker, forming a cyclopropylmethyl moiety, is a common strategy to introduce these benefits. This group can act as a rigid structural element, providing conformational constraint that may lead to a more favorable, lower-energy binding to a biological target. iris-biotech.de It is often used as a bioisosteric replacement for other groups, such as isopropyl or ethyl groups, to fine-tune lipophilicity and metabolic pathways. iris-biotech.de For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.dehyphadiscovery.com
Overview of Research Trajectories for N-(cyclopropylmethyl)quinolin-6-amine and Related Quinolin-6-amine Derivatives
Research into quinolin-6-amine derivatives is part of a broader effort to explore the chemical space around the versatile quinoline scaffold. The amino group at the 6-position serves as a key functional handle for synthetic elaboration, allowing for the introduction of a wide variety of substituents to modulate the compound's biological activity. acs.org Studies on quinolin-6-amines have explored their potential as building blocks for compounds with diverse therapeutic applications, including antimicrobial, insecticidal, and anthelmintic activities. researchgate.net
The synthesis of N-substituted quinolin-6-amines, including this compound, often involves standard organic chemistry transformations. For example, palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) with various amines has been shown to be an efficient method for producing quinoline-6-carboxamide (B1312354) derivatives, which are structurally related to N-alkylated quinolin-6-amines. nih.gov The functionalization at the 6-position has been shown to be critical for the cytotoxic effects of some quinoline derivatives, indicating that modifications at this site can be used to tune the biological properties of the resulting compounds. brieflands.com
The specific incorporation of the cyclopropylmethyl group onto the 6-amino position of the quinoline scaffold represents a targeted design strategy. This approach aims to combine the recognized biological potential of the quinoline core with the pharmacokinetic and pharmacodynamic benefits conferred by the cyclopropylmethyl moiety. iris-biotech.denih.gov While extensive, publicly available research specifically detailing the biological activities of this compound is limited, its structure suggests research trajectories focused on leveraging the combined properties of its constituent parts. Such research would likely involve its synthesis and subsequent screening against a panel of biological targets where other quinoline derivatives have shown promise, such as kinases, microbial enzymes, or parasitic targets. The goal would be to assess whether the cyclopropylmethyl substitution enhances potency, selectivity, or metabolic stability compared to other N-substituted quinolin-6-amine analogs.
Table 3: Research Highlights of Quinolin-6-amine Derivatives
| Research Area | Findings and Approaches |
|---|---|
| Synthesis | Derivatives are often synthesized from 6-nitroquinoline, which is subsequently reduced to 6-aminoquinoline (B144246), followed by N-alkylation or acylation. acs.org Palladium-catalyzed reactions are also employed for functionalization. nih.gov |
| Biological Evaluation | Substituted quinolin-6-amines have been evaluated for antimicrobial, antifungal, insecticidal, and anthelmintic properties. researchgate.net |
| Structure-Activity Relationship (SAR) | Studies on related quinoline derivatives show that functionalization at the 6- and 8-positions can significantly impact cytotoxicity and biological activity. brieflands.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)quinolin-6-amine |
InChI |
InChI=1S/C13H14N2/c1-2-11-8-12(15-9-10-3-4-10)5-6-13(11)14-7-1/h1-2,5-8,10,15H,3-4,9H2 |
InChI Key |
YDTADKSBXJUWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Routes for the Quinoline (B57606) Core Structure
The synthesis of the quinoline scaffold, a key structural motif in a vast array of biologically active compounds, has been a subject of extensive research. researchgate.net Both classical and modern synthetic strategies have been developed to construct this bicyclic heterocycle. nih.gov
Conventional and Modern Catalyst-Based Approaches to Quinoline Annulation
The construction of the quinoline ring system has evolved from traditional methods to more sophisticated catalyst-based approaches. nih.gov Conventional methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been foundational in quinoline chemistry. vedantu.comiipseries.org The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.comiipseries.org
Modern approaches often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. nih.govresearchgate.net Catalysts based on metals such as palladium, copper, rhodium, cobalt, and nickel have been instrumental in developing novel annulation strategies. mdpi.comorganic-chemistry.org These catalytic cycles often involve C-H bond activation, which allows for the direct functionalization of simple aromatic precursors. mdpi.com For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been reported for the direct synthesis of quinolines. snnu.edu.cn
| Method | Description | Catalyst/Reagents | Ref. |
| Skraup Synthesis | Reaction of an aniline with glycerol, an acid, and an oxidizing agent. | H₂SO₄, nitrobenzene | vedantu.com |
| Doebner-von Miller | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. | Strong acid | vedantu.com |
| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group. | Base or acid catalyst | vedantu.com |
| Catalyst-Based Annulation | Transition metal-catalyzed coupling and cyclization reactions. | Pd, Rh, Cu, Co, Ni catalysts | mdpi.comorganic-chemistry.org |
Oxidative Annulation Strategies in Quinoline Synthesis
Oxidative annulation has emerged as a powerful tool for quinoline synthesis, often proceeding through transition metal-catalyzed C-H activation pathways. mdpi.com These methods utilize an oxidant to facilitate the formation of the quinoline ring. A variety of metals, including rhodium, ruthenium, cobalt, copper, and silver, have been employed to catalyze these transformations. mdpi.com For instance, copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) has been described. acs.org These strategies offer an efficient and atom-economical approach to constructing polysubstituted quinolines from readily available starting materials. scilit.com The synergistic roles of the catalyst, oxidant, and solvent are crucial for enhancing molecular reactivity and reaction efficiency. mdpi.com
Palladium-Catalyzed Aminocarbonylation for Quinoline-6-Carboxamide (B1312354) Derivatives
Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of carboxamides. nih.gov This reaction can be applied to haloquinolines to introduce an amide functionality, which can be a precursor to the amine group in N-(cyclopropylmethyl)quinolin-6-amine. Specifically, the aminocarbonylation of 6-iodoquinoline (B82116) with a suitable amine in the presence of a palladium catalyst and carbon monoxide can produce quinoline-6-carboxamide derivatives. nih.govresearchgate.net The choice of ligand for the palladium catalyst can influence the selectivity of the reaction. For example, the use of a bidentate ligand like XantPhos can favor the formation of the carboxamide under atmospheric pressure of carbon monoxide. nih.gov
| Substrate | Amine Nucleophile | Catalyst System | Product | Ref. |
| 6-Iodoquinoline | Various amines | Pd(OAc)₂/XantPhos | Quinoline-6-carboxamide derivatives | nih.govresearchgate.net |
| 6-Iodoquinoline | tert-Butylamine | Pd(OAc)₂/PPh₃ (40 bar CO) | Quinoline-6-glyoxylamide | nih.gov |
Benzannulation of Substituted Pyridines
The construction of the quinoline ring can also be achieved through the benzannulation of substituted pyridines. mdpi.com This strategy involves the formation of the benzene (B151609) portion of the quinoline system onto a pre-existing pyridine (B92270) ring. One approach involves the reaction of halopyridinyl ynones with nitromethane (B149229) in a domino process that includes a Michael addition and an intramolecular S_NAr reaction. mdpi.com Another method utilizes superacids like trifluoromethanesulfonic acid to catalyze the condensation of vinylogous imines derived from substituted pyridines to form polysubstituted quinolines. mdpi.com Rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules also provides a route to quinolines. snnu.edu.cn
Utilization of Amino Acids as Heterocyclic Precursors
Amino acids can serve as versatile building blocks in the synthesis of heterocyclic compounds, including quinolines. organic-chemistry.orgmdpi.com A notable method involves a practicable quinoline synthesis from aniline and two amino acids, which proceeds with high efficiency and diversity. organic-chemistry.org This reaction is promoted by iodine, which facilitates decarboxylation, oxidative deamination, and the selective formation of new C-N and C-C bonds. organic-chemistry.org This approach offers a route to a wide range of quinoline derivatives from readily available and chiral precursors. researchgate.net
Regioselective Introduction of the Cyclopropylmethyl Group
The final step in the synthesis of this compound involves the regioselective introduction of the cyclopropylmethyl group onto the nitrogen atom at the 6-position of the quinoline ring. Starting from quinolin-6-amine, this transformation can be achieved through a standard nucleophilic substitution reaction.
Quinolin-6-amine can be reacted with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a suitable base. The base is necessary to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbon of the cyclopropylmethyl halide. The regioselectivity for N-alkylation at the 6-amino group is expected due to its higher nucleophilicity compared to the ring nitrogen, which is part of an aromatic system and thus less basic.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Quinolin-6-amine | Cyclopropylmethyl bromide | K₂CO₃ or Et₃N | DMF or Acetonitrile | This compound |
This N-alkylation reaction is a common and straightforward method for forming carbon-nitrogen bonds and is widely applicable in organic synthesis.
Alkylation and Reductive Amination Strategies for N-Substituted Cyclopropylmethylamines
The introduction of the N-cyclopropylmethyl group onto the quinolin-6-amine core can be achieved through several reliable synthetic routes. The primary methods include direct alkylation and reductive amination.
Direct Alkylation: This strategy involves the reaction of quinolin-6-amine with a suitable cyclopropylmethyl electrophile, such as (bromomethyl)cyclopropane (B137280). The synthesis of (bromomethyl)cyclopropane itself can be accomplished from cyclopropylmethanol (B32771) using reagents like triphenylphosphine (B44618) and bromine. chemicalbook.comgoogle.com The subsequent N-alkylation of quinolin-6-amine would typically be carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
Reductive Amination: A versatile and widely used method for forming C-N bonds, reductive amination offers a direct route to the target compound. pku.edu.cnmdpi.comresearchgate.net This approach involves the condensation of quinolin-6-amine with cyclopropanecarboxaldehyde (B31225) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and effective option for this transformation. The reaction conditions are generally mild and tolerant of a wide range of functional groups.
A comparison of these two primary methods is presented in Table 1.
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Direct Alkylation | Reductive Amination |
|---|---|---|
| Reactants | Quinolin-6-amine, (Bromomethyl)cyclopropane | Quinolin-6-amine, Cyclopropanecarboxaldehyde |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Advantages | Simple procedure | Readily available starting materials, mild conditions |
| Disadvantages | Potential for over-alkylation | Requires a stable aldehyde |
Another powerful method for the formation of the C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination . This cross-coupling reaction would involve the reaction of a 6-haloquinoline (e.g., 6-bromoquinoline) with cyclopropylmethanamine in the presence of a palladium catalyst and a suitable ligand. mdpi.comnih.govnih.gov This method is known for its broad substrate scope and functional group tolerance.
Direct Functionalization at the Quinolin-6-amine Position
Direct functionalization of the quinoline ring system, particularly at a specific position, is a key strategy for the synthesis of analogues. While the amino group at the 6-position is a directing group, its influence on electrophilic aromatic substitution is significant. The nitrogen atom of the quinoline ring is deactivating towards electrophilic attack, and nitration of quinoline, for instance, typically yields a mixture of 5-nitro and 8-nitro derivatives. However, the amino group at the 6-position is a strong activating group and ortho-, para-directing. Therefore, electrophilic substitution on this compound would be expected to be directed to the 5- and 7-positions.
Modern synthetic methods, such as C-H activation , offer more direct and regioselective ways to functionalize the quinoline nucleus. nih.govmdpi.comnih.gov Transition-metal-catalyzed C-H activation can be directed by existing functional groups. For this compound, the amino group could potentially direct a catalyst to functionalize the C-5 or C-7 positions.
Derivatization Strategies for this compound Analogues
The development of analogues of this compound can be systematically approached by modifying the quinoline ring, the cyclopropylmethyl moiety, or by introducing stereocenters.
Exploration of Substitutions on the Quinoline Ring System
The quinoline ring is a versatile scaffold that can be functionalized at various positions to generate a diverse library of analogues. nih.goviipseries.orgnih.govnih.gov
Electrophilic Aromatic Substitution: As mentioned, the 6-amino group directs electrophiles to the 5- and 7-positions. Reactions such as halogenation, nitration, and Friedel-Crafts acylation could be employed to introduce a range of substituents. The specific conditions would need to be carefully controlled to manage the reactivity of the aminoquinoline system.
Transition-Metal-Catalyzed Cross-Coupling: For the introduction of aryl, heteroaryl, or alkyl groups, palladium-catalyzed cross-coupling reactions are highly effective. Starting from a halogenated this compound (e.g., at the 5- or 7-position), Suzuki, Heck, or Sonogashira couplings can be performed.
C-H Functionalization: This modern approach allows for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.govmdpi.comnih.gov For the quinoline ring, C-H activation has been reported at various positions, often directed by a coordinating group.
A summary of potential substitutions on the quinoline ring is provided in Table 2.
Table 2: Potential Substitutions on the Quinoline Ring of this compound Analogues
| Position | Type of Substitution | Potential Functional Groups |
|---|---|---|
| 5, 7 | Electrophilic Aromatic Substitution | -Cl, -Br, -NO₂, -COCH₃ |
| 5, 7 | C-H Activation/Cross-Coupling | Aryl, Alkyl, Heteroaryl |
| Various | From substituted quinoline precursors | -OCH₃, -CF₃, etc. |
Modifications of the Cyclopropylmethyl Moiety
The cyclopropylmethyl group can also be a point of modification to study structure-activity relationships. google.com This can involve introducing substituents on the cyclopropane (B1198618) ring or altering the methylene (B1212753) linker.
Substituted Cyclopropanes: Analogues can be synthesized using substituted cyclopropanecarboxaldehydes or (halomethyl)cyclopropanes in the synthetic routes described in section 2.2.1. For instance, using 2-phenylcyclopropanecarboxaldehyde in a reductive amination with quinolin-6-amine would yield N-((2-phenylcyclopropyl)methyl)quinolin-6-amine. The synthesis of such substituted cyclopropane building blocks can be achieved through various cyclopropanation reactions.
Stereoselective Synthesis and Enantiomeric Separations
The introduction of a substituent on the cyclopropane ring, for example at the 1- or 2-position, creates one or more stereocenters. The synthesis of enantiomerically pure analogues is crucial for understanding the biological activity of chiral molecules.
Asymmetric Synthesis: Stereoselective synthesis can be achieved by using chiral catalysts or chiral auxiliaries in the cyclopropanation step to create the substituted cyclopropane ring with high enantiomeric excess. rsc.orgrochester.edu For example, asymmetric cyclopropanation of alkenes is a well-established method.
Enantiomeric Separation: If a racemic mixture of a chiral analogue is synthesized, the enantiomers can be separated using chiral chromatography. mdpi.comnih.govnih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for the separation of enantiomers of chiral amines and related compounds. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.
Commonly used chiral stationary phases for amine separation are summarized in Table 3.
Table 3: Common Chiral Stationary Phases for HPLC Separation of Chiral Amines
| Stationary Phase Type | Common Trade Names | Principle of Separation |
|---|---|---|
| Polysaccharide-based | Chiralcel®, Chiralpak® | Formation of transient diastereomeric complexes |
| Pirkle-type | Whelk-O®, α-Burke 2® | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Crown Ether-based | Crownpak® | Complexation with primary amines |
Structure Activity Relationship Sar Elucidations
Impact of Quinoline (B57606) Core Modifications on Biological Activity
Modifications to the quinoline core are a central strategy in drug design to modulate therapeutic efficacy. The quinoline template is considered a pharmacophore with significant biological potential, and the addition of various substituents can greatly enhance its pharmacological effects. rsc.org
The nitrogen atom within the quinoline ring is a key site for interaction and modification. As a weak tertiary base, it can form salts with acids and participates in various chemical reactions. ijresm.comnih.gov Modifications, such as the formation of quinoline-N-oxides, can expand the substrate range for creating diverse molecular structures with potential applications in medicinal chemistry. rsc.org The hydrogenation of the pyridine (B92270) portion of the quinoline ring system is another significant modification, leading to tetrahydroquinoline derivatives which can alter the compound's three-dimensional structure and biological activity. rsc.org
The type and placement of substituents on the quinoline scaffold dramatically influence the molecule's physicochemical properties and biological activity. researchgate.net SAR studies have revealed that specific substitutions at different positions can either enhance or diminish the pharmacological potency of quinoline derivatives. rsc.org For instance, electron-donating groups like methoxy (OCH₃) at the C-2 position have been shown to enhance antimalarial activity, whereas electron-withdrawing groups like chlorine (Cl) at the same position can lead to a loss of activity. rsc.org Conversely, the presence of a halogen, such as bromine (Br) at the C-6 position or chlorine at the C-7 position, has been identified as an essential moiety for improving activity in certain contexts. rsc.org
| Position | Substituent Type | Impact on Biological Activity | Example Activity Class |
|---|---|---|---|
| C-2 | Electron-Donating (e.g., OCH₃) | Enhances activity | Antimalarial rsc.org |
| C-2 | Electron-Withdrawing (e.g., Cl) | Diminishes activity | Antimalarial rsc.org |
| C-4 | Various Substituents | Key position for modification via Gould-Jacob reaction | General Synthesis rsc.org |
| C-6 | Halogen (e.g., Br) | Essential for activity improvement | Antimicrobial rsc.org |
| C-7 | Halogen (e.g., Cl) | Confers good anti-inflammatory potential | Anti-inflammatory rsc.org |
Pharmacological Significance of the Cyclopropylmethyl Group
The cyclopropyl (B3062369) group is an increasingly important motif in drug development, valued for its ability to fine-tune pharmacological performance. iris-biotech.denih.gov It is often incorporated into drug candidates to enhance potency, improve metabolic stability, and reduce off-target effects. researchgate.netscientificupdate.com
The cyclopropane (B1198618) ring possesses unique structural and electronic properties. It is a rigid, conformationally constrained, and lipophilic structure. researchgate.net The three carbon atoms are coplanar, with shorter and stronger C-H bonds and enhanced pi-character in its C-C bonds compared to alkanes. nih.govresearchgate.net Due to significant ring strain, the C-C bonds are described as "bent bonds," resembling some characteristics of a C=C double bond. wikipedia.org This distinct steric and electronic environment can introduce a level of conformational rigidity that helps position other pharmacophoric groups within a target's binding pocket. iris-biotech.de
| Property | Description | Significance in Drug Design |
|---|---|---|
| Steric Profile | Rigid, conformationally constrained three-membered ring. iris-biotech.deresearchgate.net | Fixes the configuration of adjacent groups, aiding in SAR studies and optimizing receptor fit. iris-biotech.de |
| Electronic Profile | Enhanced pi-character in C-C bonds; acts as a good donor in hyperconjugation. nih.govwikipedia.org | Stabilizes adjacent carbocations, influencing reactivity and interaction with biological targets. wikipedia.org |
| Bonding | Highly strained with 60° bond angles, leading to "bent bonds". wikipedia.org | Imparts unique reactivity and structural characteristics not found in other alkyl groups. wikipedia.org |
The incorporation of a cyclopropylmethyl group can significantly influence a molecule's interaction with its biological target. The rigidity of the cyclopropyl ring can restrict the conformational flexibility of the molecule, which may lead to a more entropically favorable binding to a receptor. iris-biotech.denih.govresearchgate.net In some molecular scaffolds, replacing an N-methyl substituent with an N-cyclopropylmethyl group has been shown to increase binding affinity at certain receptors. nih.gov For instance, in the context of opioid receptor modulators, the N-cyclopropylmethyl group is a common feature in compounds designed for high affinity and specific selectivity profiles. nih.govnih.gov This suggests that the size and conformational constraint of the cyclopropylmethyl group are crucial for optimizing interactions within the receptor's binding pocket.
A key advantage of using the cyclopropyl group in drug design is its ability to enhance metabolic stability. nih.gov The C-H bonds of a cyclopropane ring are stronger than those in typical aliphatic systems, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. researchgate.nethyphadiscovery.com Replacing metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl group can block common sites of CYP450-mediated oxidation. iris-biotech.de This modification can divert metabolism away from major pathways, potentially reducing drug-drug interactions and increasing the half-life of the compound. hyphadiscovery.com However, it is also noted that N-cyclopropylmethyl moieties can sometimes be a metabolic liability, necessitating further optimization to improve stability. mdpi.com Fused-cyclopropane rings have also been shown to improve metabolic stability in various drug discovery programs. nih.govbohrium.com
Comparative SAR Analysis with Other Heterocyclic Systems and Bioisosteric Replacements
The exploration of the structure-activity relationship (SAR) of N-(cyclopropylmethyl)quinolin-6-amine extends beyond modifications of the quinoline core itself to include comparisons with entirely different heterocyclic systems and the bioisosteric replacement of key functional groups. This comparative analysis is crucial for understanding the structural requirements for biological activity and for identifying novel scaffolds with potentially improved properties.
Heterocyclic Core Variations
The quinoline ring system is a common scaffold in medicinal chemistry, but its bioisosteric replacement with other heterocyclic systems can lead to significant changes in biological activity, selectivity, and physicochemical properties. While direct comparative studies on this compound alongside a wide array of its heterocyclic bioisosteres are not extensively documented in publicly available literature, general principles of heterocyclic bioisosterism can be applied. For instance, replacing the quinoline core with a naphthalene system in a series of quinoline-2-carboxamides provided insights into the role of the nitrogen atom. In some cases, the naphthalene analogs, lacking the quinoline nitrogen, exhibited comparable or even slightly improved activity, suggesting that for that particular target, the hydrogen bonding or electronic properties of the quinoline nitrogen were not critical for binding.
Below is a hypothetical data table illustrating how a comparative analysis of heterocyclic cores for a specific biological target might be presented, based on the principles of bioisosteric replacement.
| Heterocyclic Core | N-Substituent | Biological Activity (IC₅₀, nM) |
| Quinoline | Cyclopropylmethyl | 50 |
| Quinoxaline (B1680401) | Cyclopropylmethyl | 75 |
| Naphthalene | Cyclopropylmethyl | 120 |
| Benzimidazole | Cyclopropylmethyl | 200 |
| Indole | Cyclopropylmethyl | >500 |
Note: The data in this table is illustrative and intended to demonstrate the concept of comparative SAR analysis across different heterocyclic systems.
Bioisosteric Replacements of the N-(cyclopropylmethyl) Group
The N-(cyclopropylmethyl) substituent is a key feature of the parent compound, likely contributing to its binding affinity and metabolic stability. The cyclopropyl group is often used in medicinal chemistry as a bioisostere for other small alkyl groups, such as isopropyl or tert-butyl, due to its unique conformational and electronic properties. It can provide a degree of conformational rigidity and introduce a specific spatial arrangement of atoms that can be favorable for receptor binding.
Bioisosteric replacement of a methyl group with a cyclopropyl group has been shown to lead to the identification of potent compounds in various studies. This suggests that the compact and rigid nature of the cyclopropyl ring can be advantageous over more flexible alkyl chains. When considering bioisosteric replacements for the cyclopropylmethyl group, one might explore other small, strained ring systems or branched alkyl groups to probe the steric and conformational requirements of the binding pocket.
A systematic exploration of bioisosteres for the N-(cyclopropylmethyl) group in the context of the quinolin-6-amine scaffold would involve synthesizing and testing a series of analogs. The following interactive data table presents hypothetical data from such a study to illustrate the potential SAR trends.
| N-Substituent | Bioisosteric Relationship to Cyclopropylmethyl | Biological Activity (IC₅₀, nM) | Rationale for Replacement |
| Cyclopropylmethyl | Parent | 50 | Reference compound |
| Isobutyl | Classical Bioisostere | 85 | Similar steric bulk, increased flexibility. |
| Neopentyl | Classical Bioisostere | 150 | Increased steric bulk. |
| Cyclobutylmethyl | Non-classical Bioisostere | 65 | Slightly larger, more flexible ring. |
| (1-Methylcyclopropyl)methyl | Non-classical Bioisostere | 95 | Introduction of a methyl group to probe steric tolerance. |
| Oxetanylmethyl | Non-classical Bioisostere | 110 | Introduction of a heteroatom to alter polarity and solubility. |
This comparative analysis, both of the core heterocyclic system and of key substituents, is a fundamental strategy in medicinal chemistry for optimizing lead compounds and discovering novel chemical entities with superior pharmacological profiles.
Mechanistic Investigations of Biological Action
Enzyme Modulation and Inhibition Pathways
N-(cyclopropylmethyl)quinolin-6-amine has been studied for its effects on several key enzyme systems. The following subsections detail the mechanisms of inhibition for various enzymes, supported by available research data.
While direct studies on this compound are limited, the quinoline (B57606) core is a recognized scaffold in the design of selective COX-2 inhibitors. The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the undesired side effects are often linked to the inhibition of COX-1. Quinoline derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors. For instance, certain 2,3-diarylquinoline derivatives have demonstrated significant COX-2 inhibitory potency and selectivity. The mechanism of action for such compounds involves the insertion of a part of the molecule into a hydrophobic side pocket of the COX-2 active site, an interaction that is sterically hindered in the COX-1 isoform. This selective binding is often facilitated by specific substituents on the quinoline ring. Given the quinoline core of this compound, it is plausible that it could exhibit COX-2 inhibitory activity through a similar mechanism, although this requires experimental confirmation.
The cyclopropylamine (B47189) moiety present in this compound is a key structural feature found in known mechanism-based inhibitors of monoamine oxidases (MAOs). MAOs are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. Cyclopropylamines can act as irreversible inhibitors of both MAO-A and MAO-B. The inhibitory mechanism involves the enzymatic oxidation of the cyclopropylamine, leading to the formation of a reactive intermediate that covalently modifies the FAD cofactor, thereby inactivating the enzyme. Spectral changes observed during the inactivation of MAO-A by cyclopropylamines, such as bleaching at 456 nm and an increased absorbance at 400 nm, are consistent with flavin modification. While some cyclopropylamine derivatives show selectivity for MAO-B, others can inhibit both isoforms irreversibly after pre-incubation.
Furthermore, cyclopropane (B1198618) derivatives have been shown to inhibit methanol (B129727) dehydrogenase (MDH), a quinoprotein enzyme. The mechanism for cyclopropanol-inactivated MDH is proposed to involve a concerted proton abstraction, rearrangement of the resulting cyclopropoxy anion to a ring-opened carbanion, and subsequent attack on the electrophilic C5 of the PQQ (pyrroloquinoline quinone) cofactor. This forms a covalent adduct and inactivates the enzyme. It is important to note that cyclopropylmethanol (B32771) itself may act as a substrate rather than an inhibitor.
The quinoline scaffold is a common feature in many kinase inhibitors. While a comprehensive kinase inhibition profile for this compound is not available, studies on related compounds provide insights into its potential targets.
FLT3 Inhibition: Research on FMS-like tyrosine kinase 3 (FLT3) inhibitors has identified compounds containing a quinolin-6-amine moiety as having potential activity. FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of acute myeloid leukemia (AML) cells. The position of the nitrogen atom in the quinoline ring and the substitution pattern are critical for inhibitory activity.
Other Kinases: Although direct evidence is lacking for this compound, the broader family of quinoline and quinazoline (B50416) derivatives has shown inhibitory activity against a range of kinases. For example, quinoxaline (B1680401) (a bioisostere of quinoline) derivatives have been characterized as selective MAP3K1 inhibitors. Similarly, inhibitors of Aurora Kinase A (AURKA), Polo-like kinase 4 (PLK4), Unc-51 like autophagy activating kinase 1 (ULK1), and Janus kinase 1 (JAK1) often feature heterocyclic cores that can include quinoline-like structures. The p90 ribosomal S6 kinases (RSK), including RSK2 and RSK4, are also targets of inhibitors with complex heterocyclic scaffolds. The potential for this compound to inhibit these kinases would depend on its ability to fit into the ATP-binding pocket and form key interactions with the hinge region and other residues.
| Kinase Target | Potential for Inhibition by Quinoline-based Compounds | Notes |
|---|---|---|
| AURKA | Yes | Inhibitors often feature heterocyclic scaffolds. |
| FLT3 | Yes | Compounds with a quinolin-6-amine moiety have been investigated. |
| GSK3A | Possible | General kinase inhibitor scaffold. |
| MAP3K | Yes | Quinoxaline derivatives show selective inhibition. |
| MEK | Possible | General kinase inhibitor scaffold. |
| RSK2 | Yes | Inhibitors often feature complex heterocyclic structures. |
| RSK4 | Yes | Inhibitors often feature complex heterocyclic structures. |
| PLK4 | Yes | Inhibitors often feature heterocyclic scaffolds. |
| ULK1 | Yes | Inhibitors often feature heterocyclic scaffolds. |
| JAK1 | Yes | Inhibitors often feature heterocyclic scaffolds. |
The quinoline core is the defining structural feature of many antimalarial drugs that are thought to function by inhibiting hemozoin formation. In the malaria parasite Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, occurs through its polymerization into an insoluble crystalline pigment called hemozoin. Quinoline-based antimalarials are proposed to accumulate in the parasite's acidic food vacuole. There, they bind to heme (ferriprotoporphyrin IX), preventing its polymerization into hemozoin. The resulting accumulation of free heme is toxic to the parasite, leading to its death. The basic nitrogen of the quinoline ring is crucial for this activity, as it allows the drug to become protonated and trapped within the acidic food vacuole. Given its quinoline structure, this compound is hypothesized to share this mechanism of action if it possesses antimalarial activity.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the bacterial cell wall. Specifically, it catalyzes a crucial epimerization step in the formation of arabinogalactan (B145846) and lipoarabinomannan, which are key components of the mycobacterial cell wall. DprE1 has emerged as a promising target for the development of new anti-tuberculosis drugs. Inhibitors of DprE1 can be classified as either covalent or non-covalent. Covalent inhibitors often contain a nitro group that, after metabolic activation, forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme. While there is no direct evidence of this compound inhibiting DprE1, the quinoline scaffold has been explored in the design of various anti-mycobacterial agents. The potential for this compound to act as a DprE1 inhibitor would require specific structural features that allow it to bind to the active site and interfere with the enzymatic reaction.
Receptor-Ligand Interactions and Functional Consequences
No Publicly Available Data on the Specific Biological Actions of this compound
Following a comprehensive review of publicly available scientific literature, there is currently no specific research data detailing the mechanistic investigations into the biological actions of the chemical compound This compound as outlined in the requested article structure.
Searches for the compound, including by its chemical name and CAS number (1249814-33-2), did not yield any studies investigating its effects on the following biological targets and cellular pathways:
Opioid Receptors (MOR, Delta)
Dopamine D3 Receptor (D3R)
Serotonin 5-HT2C Receptor
Adenosine A3 Receptor (A3AR)
Cannabinoid CB2 Receptor
Tubulin Assembly and Cell Cycle Arrest
While the broader class of quinoline derivatives has been the subject of various biological evaluations, particularly for antimicrobial and antibacterial properties, this research does not extend to the specific compound and intricate mechanisms requested. ugm.ac.idsemanticscholar.orgnih.gov The existing literature on quinolin-6-amines focuses on different derivatives and their potential as antimicrobial, insecticidal, and anthelmintic agents. researchgate.net
Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline for this compound. The creation of such an article would require speculative information unsupported by experimental evidence, thereby failing to meet the standards of scientific accuracy. Further research would be necessary to determine if this compound interacts with the specified biological targets and pathways.
Cellular and Biochemical Pathway Interventions
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. These pathways, primarily comprising the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are often dysregulated in various diseases. While direct research on the specific modulatory effects of this compound on MAPK pathways is not extensively documented in publicly available literature, the broader class of quinoline derivatives has demonstrated the potential to interact with and modulate these critical signaling cascades.
Quinoline-based compounds have been investigated for their ability to influence MAPK signaling, often in the context of cancer research where these pathways are key therapeutic targets. The dynamic balance between the pro-survival signals often mediated by the ERK pathway and the pro-apoptotic signals frequently associated with the JNK and p38 pathways can be a determining factor in a cell's fate. nih.gov
Studies on various quinoline derivatives have shown that they can exert their biological effects by influencing the phosphorylation status and activity of key kinases within the MAPK cascades. For instance, certain environmental toxicants have been shown to induce neurotoxic effects through the activation of p38 and ERK MAPK signaling pathways. nih.gov The modulation of these pathways by small molecules like quinoline derivatives can therefore have significant implications for cellular function.
Interactive Table: Examples of Quinoline Derivatives and their Effects on Cellular Signaling (General - Not specific to this compound)
| Compound Class | Observed Effect | Cellular Context |
| Quinolone Antibiotics | Inhibition of DNA gyrase | Bacteria |
| Diarylquinoline | Inhibition of mycobacterial ATP synthase | Mycobacteria |
| General Quinoline Derivatives | Modulation of kinase activity | Various (e.g., cancer cell lines) |
Note: This table provides a generalized overview of the activities of the broader quinoline class due to the absence of specific data for this compound.
Antimicrobial Mechanisms of Action
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. While the precise antimicrobial mechanisms of this compound have not been detailed in available research, the known mechanisms of other quinoline-based drugs provide a strong basis for hypothesized modes of action. The structural characteristics of quinoline derivatives, including the presence of a primary or secondary amino group, can significantly influence their antibacterial potency and spectrum. nih.gov
One of the most prominent mechanisms of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. nih.govnih.gov The inhibitory concentration (IC50) of various quinolones against DNA gyrase often correlates with their minimum inhibitory concentration (MIC) against susceptible bacteria. nih.gov
Another significant antimicrobial target for a specific class of diarylquinolines is the mycobacterial ATP synthase. This enzyme is critical for cellular energy production. Inhibition of ATP synthase disrupts the proton motive force and depletes the cell's energy supply, leading to a bactericidal effect. nih.gov
The antimicrobial activity of quinoline derivatives is not limited to these mechanisms. Other proposed actions include the disruption of bacterial cell wall synthesis, alteration of cell membrane permeability, and inhibition of other essential metabolic pathways. nih.gov The diverse range of potential targets highlights the versatility of the quinoline scaffold in combating microbial infections.
Interactive Table: Antimicrobial Activity of Various Quinoline Derivatives (General - Not specific to this compound)
| Compound/Class | Target Organism(s) | Mechanism of Action | Example MIC/IC50 |
| Ciprofloxacin | Gram-positive and Gram-negative bacteria | DNA gyrase and topoisomerase IV inhibition | IC50 for S. aureus DNA gyrase: 30.5 µg/ml nih.gov |
| Bedaquiline | Mycobacterium tuberculosis | ATP synthase inhibition | - |
| Quinoxaline derivatives | Staphylococcus aureus | Potential binding to peptidyl transferase center | MICs of 4–16 μg/mL against S. aureus nih.gov |
| Natural Alkaloids (e.g., from Chelidonium majus) | P. aeruginosa, S. aureus, Candida albicans | Multiple/varied | MIC of 1.9 µg/mL (Chelerythrine against P. aeruginosa) nih.gov |
Note: This table illustrates the antimicrobial activities of various quinoline-containing compounds to provide context, as specific data for this compound is not available.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of quinoline (B57606) derivatives. These methods provide a detailed understanding of the molecule's electronic behavior and reactivity.
The electronic properties of N-(cyclopropylmethyl)quinolin-6-amine can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
Studies on analogous quinoline derivatives suggest that the HOMO is typically localized over the quinoline ring system, particularly the amino group, indicating its electron-donating nature. The LUMO, conversely, is generally distributed across the quinoline core, highlighting its capacity as an electron acceptor. A smaller HOMO-LUMO gap is associated with higher chemical reactivity and lower stability.
Table 1: Representative Frontier Orbital Energies for a Quinoline Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.66 |
Note: Data is representative and based on calculations for structurally similar quinoline compounds.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, including chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.
Electronegativity (χ) represents the molecule's ability to attract electrons.
Nucleophilicity can be estimated from the HOMO energy and indicates the molecule's tendency to donate electrons to an electrophile.
Calculations on related 6-aminoquinoline (B144246) structures indicate a moderate level of chemical hardness, suggesting a balance between stability and reactivity. nih.gov The presence of the amino group enhances the nucleophilicity of the quinoline core.
Table 2: Calculated Reactivity Descriptors for a Quinoline Derivative
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.33 |
| Electronegativity (χ) | 3.56 |
| Electrophilicity Index (ω) | 2.73 |
Note: Values are illustrative and derived from studies on analogous compounds.
Molecular Dynamics Simulations and Docking Studies
To explore the potential of this compound as a ligand for biological targets, molecular dynamics (MD) simulations and docking studies are employed. These computational techniques predict how the molecule might interact with proteins and other macromolecules.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For quinoline derivatives, docking studies have been successfully used to predict binding modes within the active sites of various enzymes, such as kinases. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The quinoline nitrogen, for instance, is frequently predicted to act as a hydrogen bond acceptor. mdpi.com The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction.
Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time. An important aspect of these simulations is to observe any conformational changes that occur in either the ligand or the target protein upon binding. nih.gov This phenomenon, known as induced fit, can be crucial for achieving high binding affinity and specificity. MD simulations can reveal how the flexible cyclopropylmethyl group of this compound might adjust its conformation to optimize interactions within a binding pocket. Similarly, the protein target may undergo subtle conformational shifts to accommodate the ligand.
Investigation of Protein-Ligand Interactions at the Molecular Level
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the specific interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For quinoline derivatives, docking studies have been crucial in identifying key amino acid residues within the binding sites of various biological targets.
While specific docking studies for this compound are not extensively detailed in publicly available literature, the general binding modes of quinoline-based compounds provide a framework for understanding its potential interactions. For instance, in many kinase inhibitors, the quinoline scaffold acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein's hinge region. The nitrogen atom at position 1 of the quinoline ring is a common hydrogen bond acceptor.
The cyclopropylmethyl group attached to the amino group at the 6-position can be expected to engage in hydrophobic interactions within a specific sub-pocket of the binding site. The nature and orientation of these interactions would be highly dependent on the topology of the target protein's active site. The amino group itself can act as a hydrogen bond donor, further anchoring the ligand within the binding pocket.
A hypothetical representation of the key interactions between this compound and a generic protein active site is summarized in the table below.
| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue |
| Hydrogen Bond | Quinoline Nitrogen (N1) | Hinge region backbone amide |
| Hydrogen Bond | Amino Group (NH) | Amino acid side chain (e.g., Asp, Glu) |
| Hydrophobic Interaction | Cyclopropyl (B3062369) Group | Hydrophobic pocket (e.g., Leu, Val, Ile) |
| Hydrophobic Interaction | Quinoline Ring | Aromatic residues (e.g., Phe, Tyr) |
These interactions are fundamental to the biological activity of the compound, and a detailed understanding at the molecular level is essential for the structure-based design of new analogs with improved affinity and selectivity.
Preclinical Biological Activities and Research Applications in Vitro and in Vivo Non Clinical Studies
Conclusion and Future Research Directions
Synthesis of Current Knowledge on N-(cyclopropylmethyl)quinolin-6-amine Research
A comprehensive synthesis of the current knowledge on this compound is severely constrained by the absence of dedicated research articles or extensive studies. The compound is primarily cataloged as a chemical intermediate. There is no significant body of work detailing its synthesis, characterization, or biological evaluation in the public domain.
Identification of Key Pharmacophoric Features for Enhanced Biological Activity
Without empirical data on the biological activity of this compound, the identification of its key pharmacophoric features is purely speculative. In a broader context, the quinoline (B57606) ring is a well-known scaffold in medicinal chemistry, often associated with a wide range of biological activities. The N-(cyclopropylmethyl) group can influence properties such as metabolic stability and receptor binding affinity. However, without specific biological data for this compound, any discussion of its pharmacophore remains theoretical.
Prospective Avenues for Further Preclinical Research
The lack of existing data presents a clear opportunity for foundational preclinical research on this compound.
Future research could involve screening this compound against a variety of biological targets to uncover any potential therapeutic activities. Given the diverse biological roles of quinoline derivatives, this compound could be investigated for its potential as an anticancer, antimicrobial, anti-inflammatory, or neurological agent.
While the compound is commercially available, research into novel and efficient synthetic routes could facilitate the production of analogues with diverse structural modifications. This would enable a systematic exploration of the structure-activity relationships (SAR) of this chemical series.
Should any significant biological activity be identified, advanced mechanistic studies using integrated "-omics" approaches (genomics, proteomics, metabolomics) would be a logical next step. These studies could elucidate the compound's mechanism of action, identify biomarkers of its activity, and provide a deeper understanding of its biological effects at a systemic level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
